molecular formula C24H25N3O5 B2386333 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896075-73-3

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2386333
CAS No.: 896075-73-3
M. Wt: 435.48
InChI Key: CHRKBUZXWDDVIR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline core with dione groups at positions 4 and 3. Key substituents include:

  • 10-Methyl: Enhances steric stability and modulates electronic properties.
  • 2-(3,4,5-Trimethoxyphenyl): Aromatic moiety with methoxy groups that may enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-step process. One common method includes a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the functionalization of the pyrimidoquinoline core with various substituents, including the 3,4,5-trimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the one-pot synthesis method to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Structure and Composition

The chemical structure of 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can be represented as follows:

  • Molecular Formula : C24H25N3O5
  • CAS Number : 896075-73-3

This compound belongs to the class of pyrimidoquinoline derivatives, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidoquinoline derivatives. For instance, compounds similar to 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline have shown significant activity against various bacterial strains.

  • Study Findings :
    • A derivative demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .
    • The presence of electron-withdrawing groups in the structure enhances antimicrobial efficacy .
CompoundTarget MicroorganismMIC (µg/ml)
10-methyl-3-propyl...Mycobacterium smegmatis6.25
Similar derivativesPseudomonas aeruginosaVaries

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines.

  • Research Highlights :
    • Compounds derived from similar structures showed IC50 values ranging from 1.9 to 7.52 µg/ml against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines .
    • The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Cell LineIC50 (µg/ml)
HCT-1161.9 - 7.52
MCF-7Varies

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compounds like 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline have shown promising anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

In a study published in RSC Advances, a series of pyrimidoquinoline derivatives were synthesized and tested for their antimicrobial properties. The results indicated that structural modifications significantly influenced their activity against both bacterial and fungal strains .

Case Study 2: Anticancer Screening

Another study evaluated the anticancer activity of various pyrimidine derivatives against HCT-116 and MCF-7 cell lines. The findings suggested that certain substitutions on the quinoline ring enhanced the cytotoxic effects significantly .

Mechanism of Action

The mechanism of action of 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione likely involves interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit various enzymes and receptors, such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Observations:

  • Antifungal Activity: The target compound’s 2-(3,4,5-trimethoxyphenyl) group differs from D13’s 2-(methylthio) and 5-(3,4-dihydroxyphenyl).
  • Anticancer Activity: 5-Deazaflavin analogs (e.g., 7-nitro-10-aryl derivatives) highlight the importance of substituents at positions 7 and 10.
  • Structural Flexibility : Analogs like 2-cyclobutyl and 3-butyl derivatives demonstrate the tolerance for varied alkyl/aryl groups at positions 2 and 3, suggesting the target’s propyl and trimethoxyphenyl substituents could balance lipophilicity and target engagement .

Key Observations:

  • The GO/Fe3O4@PTRMS@BDSA@SO3H catalyst enables green, reusable synthesis of pyrimidoquinolines under mild conditions, outperforming traditional catalysts in efficiency .
  • Heterogeneous catalysts like Fe3O4@SiO2-SnCl4 are preferred for antifungal derivatives, though their recyclability is less documented compared to GO/Fe3O4-based systems .

Structure-Activity Relationship (SAR) Insights

  • Position 2 : The 3,4,5-trimethoxyphenyl group in the target compound may enhance DNA intercalation or protein binding compared to simpler phenyl or methylthio groups (e.g., D13) .
  • Position 3 : Propyl substituents (target) vs. butyl (CAS 354562-81-5) or phenyl (CAS 1613509-49-1) suggest a balance between chain length and steric hindrance for target engagement .
  • Position 10 : Methyl groups (target) are common in bioactive derivatives, while aryl or cycloalkyl groups (e.g., 10-octyl in CAS 137346-42-0) may influence pharmacokinetics .

Biological Activity

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetic compound belonging to the pyrimidoquinoline family. This class of compounds has garnered attention due to their diverse biological activities, including antifungal, anticancer, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O3C_{23}H_{23}N_3O_3. Its structure features a pyrimidine ring fused with a quinoline moiety and multiple methoxy substituents on the phenyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antifungal and anticancer properties.

Antifungal Activity

Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antifungal activity. For instance:

  • A study reported that certain pyrimido[4,5-b]quinolone derivatives demonstrated potent antifungal effects against various Candida species. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 1 to 8 µg/mL against strains such as Candida dubliniensis and Candida albicans .
  • Molecular modeling studies have shown that these compounds effectively bind to the CYP51 active site in fungi, which is crucial for ergosterol biosynthesis . This binding is believed to disrupt fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of pyrimido[4,5-b]quinoline derivatives has also been explored:

  • In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, one study highlighted that specific derivatives showed cytotoxic effects with IC50 values below 1 µM against selected cancer cell lines .
  • The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various pyrimido[4,5-b]quinolone derivatives and evaluated their biological activities. The results indicated that modifications at specific positions significantly influenced their antifungal and anticancer activities .
  • Molecular Docking Studies : Docking simulations have been employed to predict the interaction between these compounds and their biological targets. This computational approach aids in understanding how structural variations impact biological efficacy .
  • Comparative Analysis : A comparative analysis of different derivatives revealed that those with more electron-donating groups exhibited enhanced biological activity. For instance, compounds with methoxy groups showed better inhibition against fungal strains compared to their non-methoxylated counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for pyrimido[4,5-b]quinoline derivatives, and how can they be adapted for synthesizing the target compound?

  • Methodological Answer : The synthesis of pyrimido[4,5-b]quinolines typically involves condensation reactions between 2-aminoquinoline precursors and cyclic ketones or aldehydes. For example, 2-aminoquinoline-3-carboxamide reacts with cyclic ketones under zinc chloride catalysis to form spiro-pyrimidoquinoline derivatives (Scheme 11, ). Adapting this for the target compound requires substituting the 3,4,5-trimethoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling. Ultrasound-assisted synthesis using Fe(DS)₃ (a Lewis acid-surfactant catalyst) is also effective for enhancing reaction efficiency and reducing side products, as demonstrated for structurally similar derivatives (e.g., compound 4a, ).

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and C-O stretches from methoxy groups (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.6–3.8 ppm), aromatic protons from the trimethoxyphenyl group (δ ~6.7–7.0 ppm), and methyl/propyl substituents (δ ~1.0–2.5 ppm). ¹³C signals for carbonyl carbons appear near δ 160–170 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the quinoline core .

Q. How can researchers assess the solubility and stability of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect absorbance changes. Safety data sheets for related compounds (e.g., 3,10-dimethyl derivatives) recommend DMSO as a solvent for lab use .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and oxidative conditions (H₂O₂). Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. What strategies can optimize the reaction yield and purity of this compound in large-scale synthesis?

  • Methodological Answer :

  • Process Control : Implement real-time monitoring using in situ FTIR or Raman spectroscopy to track intermediate formation .
  • Catalyst Optimization : Replace traditional ZnCl₂ with Fe(DS)₃ under sonication to reduce reaction time (e.g., from 24 hours to 2–4 hours) and improve yield (>80%) .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) to isolate the target compound from byproducts like unreacted 3,4,5-trimethoxyphenyl precursors .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified methoxy (e.g., chloro, hydroxy) or alkyl (e.g., ethyl, butyl) groups to assess impact on cytotoxicity .
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with control compounds (e.g., doxorubicin) .
  • Mechanistic Studies : Perform flow cytometry to evaluate apoptosis induction and Western blotting to measure caspase-3/7 activation .

Q. What analytical challenges arise in resolving spectral overlaps for this compound, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Overlapping aromatic proton signals in ¹H NMR due to the trimethoxyphenyl and quinoline moieties.
  • Solution : Use 2D NMR (COSY, HSQC) to decouple signals. For example, HSQC can differentiate methoxy carbons (δ 55–60 ppm) from quinoline carbons .
  • Advanced MS : Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric fragments (e.g., [C₁₀H₁₂O₃]⁺ vs. [C₉H₁₀NO₂]⁺) .

Q. Data Analysis and Theoretical Frameworks

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., consistent cell lines, assay durations). For instance, discrepancies in IC₅₀ values may arise from variations in MTT assay incubation times .
  • Theoretical Linkage : Anchor findings to established frameworks, such as the role of methoxy groups in enhancing membrane permeability via logP calculations .

Q. What computational tools are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA topoisomerase II or tubulin. Focus on hydrogen bonding with the trimethoxyphenyl group .
  • MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes in aqueous environments .

Q. Tables for Key Analytical Data

Spectroscopic Data Observed Values Reference
IR (C=O stretch)~1704–1705 cm⁻¹
¹H NMR (N-CH₃)δ 3.24–3.27 ppm
¹³C NMR (Carbonyl)δ 162.41–169.87 ppm
MS ([M+H]⁺)m/z 352–389

Properties

IUPAC Name

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-6-11-27-22(14-12-17(30-3)21(32-5)18(13-14)31-4)25-23-19(24(27)29)20(28)15-9-7-8-10-16(15)26(23)2/h7-10,12-13H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRKBUZXWDDVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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